5-methyl-5H-pyrido[3,4-f]pyrrolo[1,2-b][1,2,5]triazepine
Overview
Description
5-methyl-5H-pyrido[3,4-f]pyrrolo[1,2-b][1,2,5]triazepine is a nitrogen-containing heterocyclic compound. This compound is characterized by its unique fused ring structure, which includes pyridine, pyrrole, and triazepine rings. Such structures are often found in bioactive molecules and have significant applications in medicinal chemistry .
Preparation Methods
The synthesis of 5-methyl-5H-pyrido[3,4-f]pyrrolo[1,2-b][1,2,5]triazepine involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the use of solid alumina and room temperature conditions for the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .
Chemical Reactions Analysis
5-methyl-5H-pyrido[3,4-f]pyrrolo[1,2-b][1,2,5]triazepine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Scientific Research Applications
5-methyl-5H-pyrido[3,4-f]pyrrolo[1,2-b][1,2,5]triazepine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-methyl-5H-pyrido[3,4-f]pyrrolo[1,2-b][1,2,5]triazepine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with protein-protein interactions, thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
5-methyl-5H-pyrido[3,4-f]pyrrolo[1,2-b][1,2,5]triazepine can be compared with other nitrogen-containing heterocycles such as:
Pyrrolopyrazine: Known for its antimicrobial and kinase inhibitory activities.
Pyrazolopyrimidine: Often used as a scaffold in the development of kinase inhibitors.
Properties
IUPAC Name |
2-methyl-2,3,9,12-tetrazatricyclo[8.4.0.03,7]tetradeca-1(10),4,6,8,11,13-hexaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-14-11-4-5-12-8-10(11)13-7-9-3-2-6-15(9)14/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBXYGFOXVPQIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=NC=C2)N=CC3=CC=CN31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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